molecular formula C23H26N2O B14577760 Propanedinitrile, [3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]phenyl- CAS No. 61365-57-9

Propanedinitrile, [3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]phenyl-

Cat. No.: B14577760
CAS No.: 61365-57-9
M. Wt: 346.5 g/mol
InChI Key: LOFJKPKJXQCOBW-UHFFFAOYSA-N
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Description

Propanedinitrile, [3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]phenyl- is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its stability and reactivity. It is also known by its synonym, Malonoben .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanedinitrile, [3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]phenyl- typically involves the reaction of 3,5-bis(1,1-dimethylethyl)-4-hydroxybenzaldehyde with malononitrile under basic conditions. The reaction is carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide, which facilitates the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

Propanedinitrile, [3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]phenyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include quinones, alcohols, amines, and substituted nitriles. These products are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

Propanedinitrile, [3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]phenyl- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Propanedinitrile, [3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]phenyl- involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Propanedinitrile, [3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]phenyl- include:

Uniqueness

What sets Propanedinitrile, [3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]phenyl- apart is its combination of nitrile and hydroxyl functional groups, which confer unique reactivity and stability. This makes it particularly valuable in synthetic chemistry and industrial applications .

Properties

CAS No.

61365-57-9

Molecular Formula

C23H26N2O

Molecular Weight

346.5 g/mol

IUPAC Name

2-(3,5-ditert-butyl-4-hydroxyphenyl)-2-phenylpropanedinitrile

InChI

InChI=1S/C23H26N2O/c1-21(2,3)18-12-17(13-19(20(18)26)22(4,5)6)23(14-24,15-25)16-10-8-7-9-11-16/h7-13,26H,1-6H3

InChI Key

LOFJKPKJXQCOBW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C#N)(C#N)C2=CC=CC=C2

Origin of Product

United States

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